(2,2,6,6-四甲基-哌啶-4-基)-噻吩-2-基甲基-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

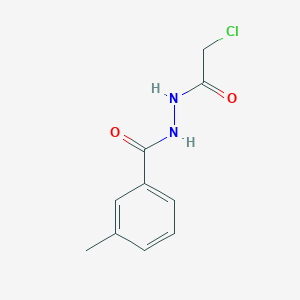

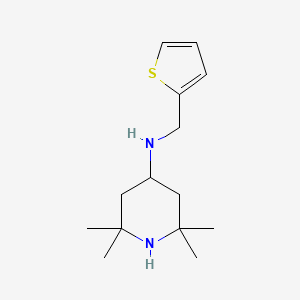

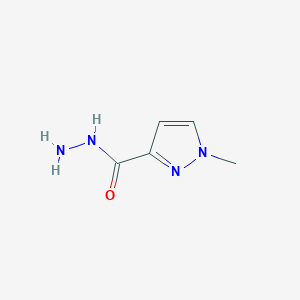

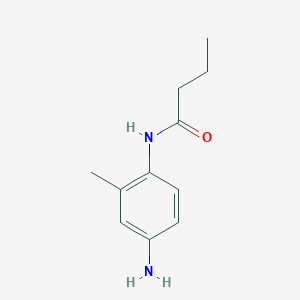

The compound "(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine" is a tertiary amine that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The piperidine ring, a common structural motif in many bioactive molecules, is often modified to enhance or modify the biological activity of these compounds.

Synthesis Analysis

The synthesis of piperidine derivatives can involve several steps, including alkylation and reductive amination. In the case of the related compound, a series of novel piperidine ring-modified thiophene, furan, and pyridyl alcohol and methyl ether analogues of (±)-threo-methyl phenyl (piperidin-2-yl) acetate were synthesized through these methods . The process included the reduction of intermediates to alcohol derivatives, followed by methylation to produce methyl ether derivatives. Modifications to standard literature methodologies were made to improve the efficiency of the reactions, resulting in generally good yields .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring with nitrogen as one of the atoms. This structure imparts certain stereochemical properties to the compound, which can influence its reactivity and interaction with other molecules. For instance, a related compound, (2R,6R)-2,6-bis(2-hydroxyphenyl)-1-(2-pyridylmethyl)piperidine, exhibits a C3-symmetric tris(μ-oxo)trititanium(IV,IV,IV) complex when coordinated with titanium(IV) ion . The stereochemistry of this complex is influenced by the stereogenic centers on the ligand and the chair conformation of the piperidine skeleton .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including complexation with metal ions. The study of the complexation behavior of a chiral tertiary amine with titanium(IV) ion revealed the formation of a tris(μ-oxo)trititanium(IV,IV,IV) complex . The reaction proceeded through protonolysis in a stepwise manner, demonstrating the reactivity of the piperidine derivative in forming coordinated complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure and functional groups. The presence of the piperidine ring and substituents such as thiophene and pyridyl groups can affect properties like solubility, boiling point, and reactivity. The chemical structure of these compounds is typically confirmed using techniques such as mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and CHN elemental analysis . These analytical methods provide detailed information about the molecular composition and structure, which is crucial for understanding the properties and potential applications of the compound.

科学研究应用

抗增殖研究

与 (2,2,6,6-四甲基-哌啶-4-基)-噻吩-2-基甲基-胺 结构相似的化合物已在抗增殖研究中显示出潜力。Harishkumar 等人 (2018) 的一项研究合成了 4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉的衍生物,对各种人类癌细胞系表现出显着的生长抑制作用,表明其作为抗增殖剂的潜力 Harishkumar、Nd 和 Santhosha,2018.

光保护和抗氧化性能

与 (2,2,6,6-四甲基-哌啶-4-基)-噻吩-2-基甲基-胺 相关的四甲基哌啶衍生物已被用于聚合物中以防止光氧化。Damiani 等人 (2002) 研究了这些衍生物的光保护作用,强调了它们作为局部抗氧化剂的潜在用途,特别是在防止紫外线 A (UVA) 辐射方面 Damiani、Castagna 和 Greci,2002.

合成和化学反应性

涉及类似结构元素的化合物的化学反应性和合成已在各种研究中得到探索。例如,Artamkina 等人 (2008) 研究了介溴苯基(多烷基)卟啉与羟基哌啶的胺化反应,证明了各种胺化产物的形成,反映了该化合物在化学合成中的多功能性 Artamkina、Sazonov、Shtern、Grishina、Veselov、Semeikin、Syrbu、Koifman 和 Beletskaya,2008.

属性

IUPAC Name |

2,2,6,6-tetramethyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S/c1-13(2)8-11(9-14(3,4)16-13)15-10-12-6-5-7-17-12/h5-7,11,15-16H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLQBMKVKBMVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CS2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2,6,6-Tetramethyl-piperidin-4-yl)-thiophen-2-ylmethyl-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)